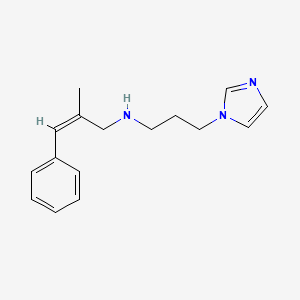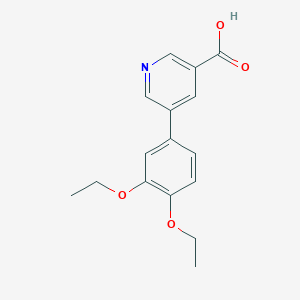
(Z)-N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenylprop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenylprop-2-en-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the imidazole-based compounds that have been studied for their ability to modulate biological processes.
Mécanisme D'action
The mechanism of action of (Z)-N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenylprop-2-en-1-amine is not fully understood. However, it has been proposed to act through various pathways such as the inhibition of NF-κB signaling, modulation of MAPK pathways, and activation of caspase-dependent apoptosis. It has also been suggested to interact with various cellular targets such as histone deacetylases, estrogen receptors, and ion channels.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been found to inhibit the activity of histone deacetylases, which play a critical role in gene expression regulation. Moreover, it has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (Z)-N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenylprop-2-en-1-amine is its ability to modulate various biological processes, making it a potential therapeutic agent for various diseases. Additionally, its synthesis method is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research on (Z)-N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenylprop-2-en-1-amine. One of the potential directions is to investigate its use in combination therapy with other drugs for the treatment of cancer and other diseases. Another direction is to study its mechanism of action in more detail to identify its cellular targets and pathways. Moreover, future research can focus on improving its solubility and bioavailability to enhance its therapeutic potential. Finally, research can also explore its use in other areas such as agriculture and environmental science.
Conclusion:
This compound is a promising chemical compound that has potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has been shown to modulate various biological processes. Its mechanism of action is not fully understood, but it has been proposed to act through various pathways and cellular targets. It has been found to exhibit various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. Finally, there are several future directions for the research on this compound, which can further enhance its potential in various fields.
Méthodes De Synthèse
The synthesis of (Z)-N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenylprop-2-en-1-amine involves the reaction of imidazole, 3-bromopropene, and acetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using different solvents, reaction conditions, and purification methods.
Applications De Recherche Scientifique
(Z)-N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenylprop-2-en-1-amine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, it has been studied for its neuroprotective properties and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(Z)-N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-15(12-16-6-3-2-4-7-16)13-17-8-5-10-19-11-9-18-14-19/h2-4,6-7,9,11-12,14,17H,5,8,10,13H2,1H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLQZPFWSRVPMQ-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CNCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/CNCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Bromophenyl)methylcarbamoylamino]propanoic acid](/img/structure/B7588224.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588227.png)

![3-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7588234.png)
![2-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588236.png)
![[2-(2-bromo-4-nitroanilino)-2-oxo-1-phenylethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7588238.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7588246.png)


![5-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B7588257.png)

![3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7588290.png)
![3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)
![2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile](/img/structure/B7588315.png)